molecular formula C25H23N5O5 B14127099 methyl 2-(8-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

methyl 2-(8-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

Cat. No.: B14127099
M. Wt: 473.5 g/mol
InChI Key: GRPUVFYQDVKHIB-UHFFFAOYSA-N
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Description

Methyl 2-(8-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a complex organic compound with a unique structure that combines various functional groups. This compound is of interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(8-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate typically involves multi-step organic reactions. The process begins with the preparation of the core imidazo[2,1-f]purine structure, followed by the introduction of the ethoxyphenyl and phenyl groups through various substitution reactions. The final step involves esterification to introduce the methyl acetate group.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(8-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents or replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

Methyl 2-(8-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-(8-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to fit into binding sites, altering the activity of the target molecules and resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl acetate
  • 9-(4-Ethoxyphenyl)-1-methyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Uniqueness

Methyl 2-(8-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is unique due to its specific combination of functional groups and the imidazo[2,1-f]purine core structure. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.

Properties

Molecular Formula

C25H23N5O5

Molecular Weight

473.5 g/mol

IUPAC Name

methyl 2-[6-(4-ethoxyphenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate

InChI

InChI=1S/C25H23N5O5/c1-4-35-18-12-10-17(11-13-18)30-19(16-8-6-5-7-9-16)14-28-21-22(26-24(28)30)27(2)25(33)29(23(21)32)15-20(31)34-3/h5-14H,4,15H2,1-3H3

InChI Key

GRPUVFYQDVKHIB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OC)C5=CC=CC=C5

Origin of Product

United States

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